A Technical Guide to the Synthesis and Characterization of 1H-pyrrole-2-carbaldehyde oxime
A Technical Guide to the Synthesis and Characterization of 1H-pyrrole-2-carbaldehyde oxime
Abstract: This document provides a comprehensive technical guide for the synthesis and detailed characterization of 1H-pyrrole-2-carbaldehyde oxime, a valuable heterocyclic compound with significant potential in medicinal chemistry and materials science.[1][2][3] This guide is intended for researchers, chemists, and professionals in drug development, offering field-proven insights into the causality behind experimental choices, self-validating protocols, and authoritative scientific grounding. The synthesis is achieved through a classical condensation reaction, followed by rigorous characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to confirm the structure and purity of the target compound.
Introduction and Significance
Pyrrole derivatives are a cornerstone in heterocyclic chemistry, forming the core structure of many biologically active compounds and pharmaceuticals.[3][4] Among these, pyrrole-based oximes have garnered considerable attention due to their diverse pharmacological applications, including roles as intermediates in the synthesis of novel therapeutic agents.[1][5][6] 1H-pyrrole-2-carbaldehyde oxime, in particular, serves as a versatile building block. Its structural features—a pyrrole ring, an imine group, and a hydroxyl moiety—offer multiple points for chemical modification, making it an attractive scaffold for developing compounds with potential anticancer, antimicrobial, and antiviral properties.[1][3] Understanding the precise methods for its synthesis and the nuances of its characterization is paramount for its effective utilization in research and development.
Synthesis of 1H-pyrrole-2-carbaldehyde oxime
The synthesis of 1H-pyrrole-2-carbaldehyde oxime is most commonly and efficiently achieved via a condensation reaction between 1H-pyrrole-2-carbaldehyde and hydroxylamine. This reaction is a cornerstone of imine chemistry and provides a straightforward route to the desired oxime.
Reaction Principle and Mechanism
The reaction proceeds by the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of the 1H-pyrrole-2-carbaldehyde. The reaction is typically catalyzed by a weak acid or base. In this protocol, a weak base such as sodium acetate is used to neutralize the hydrochloride salt of hydroxylamine, liberating the free hydroxylamine to act as a nucleophile. The subsequent dehydration of the intermediate carbinolamine yields the final oxime product. The reaction can result in a mixture of (E) and (Z) isomers.[7][8]
Detailed Experimental Protocol
Materials and Reagents:
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (CH₃COONa)
-
Ethanol (solvent)
-
Deionized water
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 1H-pyrrole-2-carbaldehyde in ethanol.
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In a separate beaker, prepare a solution of 1.2 equivalents of hydroxylamine hydrochloride and 1.5 equivalents of sodium acetate in a minimal amount of deionized water.
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Add the aqueous solution of hydroxylamine hydrochloride and sodium acetate to the ethanolic solution of the aldehyde.
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Stir the resulting mixture at room temperature for 2-4 hours or until reaction completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, reduce the solvent volume under reduced pressure.
-
Add cold deionized water to the concentrated mixture to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the purified 1H-pyrrole-2-carbaldehyde oxime.
Causality Behind Experimental Choices:
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Use of Sodium Acetate: Hydroxylamine is often supplied as its hydrochloride salt for stability. The sodium acetate acts as a base to neutralize the HCl, freeing the hydroxylamine to participate in the reaction.
-
Ethanol as Solvent: Ethanol is an excellent solvent for both the aldehyde starting material and the oxime product, facilitating a homogeneous reaction mixture.
-
Recrystallization: This purification step is crucial for removing unreacted starting materials and inorganic salts, yielding a product of high purity suitable for spectroscopic analysis and further synthetic applications.
Visualization of the Synthetic Workflow
Caption: Workflow for the synthesis of 1H-pyrrole-2-carbaldehyde oxime.
Physicochemical and Spectroscopic Characterization
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized 1H-pyrrole-2-carbaldehyde oxime.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₆N₂O | [12][13] |
| Molecular Weight | 110.11 g/mol | [12][13] |
| Appearance | Off-white to pale yellow solid | - |
| Melting Point | Varies with isomeric ratio | - |
| CAS Number | 32597-34-5 | [12][13] |
¹H NMR Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the molecular structure by providing information about the chemical environment of protons. The spectrum of 1H-pyrrole-2-carbaldehyde oxime will show characteristic signals for the pyrrole ring protons, the imine proton, the oxime hydroxyl proton, and the pyrrole N-H proton.
Expected Chemical Shifts (in DMSO-d₆):
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δ ~11.0 ppm (s, 1H): Oxime -OH proton.
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δ ~10.8 ppm (s, 1H): Pyrrole N-H proton.
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δ ~7.5-8.0 ppm (s, 1H): Imine C-H proton.
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δ ~6.0-7.0 ppm (m, 3H): Pyrrole ring protons.
Note: The exact chemical shifts can vary depending on the solvent, concentration, and the E/Z isomeric ratio.[7]
¹³C NMR Spectroscopy
¹³C NMR provides information about the carbon skeleton of the molecule.
Expected Chemical Shifts (in DMSO-d₆):
-
δ ~145-150 ppm: Imine carbon (C=N).
-
δ ~110-130 ppm: Pyrrole ring carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.[14]
Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
|---|---|---|
| ~3400-3200 (broad) | O-H | Stretching (oxime) |
| ~3100-3000 | N-H | Stretching (pyrrole) |
| ~1640 | C=N | Stretching (imine) |
| ~1550 | C=C | Stretching (pyrrole ring) |
| ~950 | N-O | Stretching |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern. For 1H-pyrrole-2-carbaldehyde oxime, the molecular ion peak [M]⁺ is expected at m/z = 110.11.
Visualization of the Characterization Workflow
Caption: Workflow for the characterization of 1H-pyrrole-2-carbaldehyde oxime.
Conclusion
This guide has detailed a reliable and reproducible method for the synthesis of 1H-pyrrole-2-carbaldehyde oxime and a comprehensive strategy for its characterization. The provided protocols and analytical data serve as a robust foundation for researchers and scientists working with this versatile heterocyclic compound. The successful synthesis and thorough characterization are critical first steps for its application in medicinal chemistry, drug discovery, and the development of novel organic materials.[1][2][3]
References
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